2-Methyl-5-(4-methylpiperidin-4-yl)-1,3,4-oxadiazole dihydrochloride 2-Methyl-5-(4-methylpiperidin-4-yl)-1,3,4-oxadiazole dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1255147-21-7
VCID: VC7666441
InChI: InChI=1S/C9H15N3O.2ClH/c1-7-11-12-8(13-7)9(2)3-5-10-6-4-9;;/h10H,3-6H2,1-2H3;2*1H
SMILES: CC1=NN=C(O1)C2(CCNCC2)C.Cl.Cl
Molecular Formula: C9H17Cl2N3O
Molecular Weight: 254.16

2-Methyl-5-(4-methylpiperidin-4-yl)-1,3,4-oxadiazole dihydrochloride

CAS No.: 1255147-21-7

Cat. No.: VC7666441

Molecular Formula: C9H17Cl2N3O

Molecular Weight: 254.16

* For research use only. Not for human or veterinary use.

2-Methyl-5-(4-methylpiperidin-4-yl)-1,3,4-oxadiazole dihydrochloride - 1255147-21-7

Specification

CAS No. 1255147-21-7
Molecular Formula C9H17Cl2N3O
Molecular Weight 254.16
IUPAC Name 2-methyl-5-(4-methylpiperidin-4-yl)-1,3,4-oxadiazole;dihydrochloride
Standard InChI InChI=1S/C9H15N3O.2ClH/c1-7-11-12-8(13-7)9(2)3-5-10-6-4-9;;/h10H,3-6H2,1-2H3;2*1H
Standard InChI Key JGZNPTOGVBXQGU-UHFFFAOYSA-N
SMILES CC1=NN=C(O1)C2(CCNCC2)C.Cl.Cl

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

The compound’s molecular formula is C₉H₁₆Cl₂N₃O, with a molar mass of 254.15 g/mol (calculated from C₉H₁₅N₃O + 2HCl). Key structural features include:

  • A 1,3,4-oxadiazole ring with a methyl group at C2.

  • A 4-methylpiperidine ring attached at C5 via a single bond.

  • Two hydrochloride counterions protonating the piperidine nitrogen .

Table 1: Molecular Properties

PropertyValue
IUPAC Name4-Methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine dihydrochloride
CAS Number1332530-91-2 (hydrochloride form)
Molecular FormulaC₉H₁₆Cl₂N₃O
SMILESCC1C(CCN(C1)C)(C2=NN=C(O2)C).[H]Cl.[H]Cl
SolubilityWater-soluble (salt form)

Spectroscopic Data

  • ¹H NMR (D₂O, 400 MHz): δ 1.45–1.55 (m, 2H, piperidine CH₂), 1.75–1.85 (m, 2H, piperidine CH₂), 2.15 (s, 3H, N-CH₃), 2.95–3.05 (m, 4H, piperidine CH₂), 3.20 (s, 3H, oxadiazole-CH₃) .

  • IR (KBr): 2950 cm⁻¹ (C-H stretch), 1650 cm⁻¹ (C=N oxadiazole), 1250 cm⁻¹ (C-O) .

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via a two-step protocol:

  • Formation of 5-(4-Methylpiperidin-4-yl)-1,3,4-oxadiazole:

    • Amidoxime intermediates react with carboxylic acid derivatives under cyclization conditions (e.g., T3P or POCl₃) .

    • Example: 4-Methylpiperidine-4-carboxylic acid is converted to its amidoxime, followed by cyclization with acetic anhydride .

  • Salt Formation:

    • The free base is treated with hydrochloric acid to yield the dihydrochloride salt .

Table 2: Key Reaction Conditions

StepReagents/ConditionsYield
1Amidoxime + Ac₂O, 80°C, 6h75%
2HCl (g), Et₂O, 0°C, 2h95%

Industrial-Scale Production

  • Continuous Flow Reactors: Improve yield (85–90%) and reduce reaction time .

  • Green Chemistry: Use of biodegradable solvents (e.g., cyclopentyl methyl ether) minimizes environmental impact .

Physicochemical and Pharmacological Properties

Drug-Likeness Metrics

  • LogP: 1.98 (predicted via XLogP3 ).

  • TPSA: 50.95 Ų (moderate permeability) .

  • H-bond Donors/Acceptors: 1/4 .

Biological Activity

  • Antimicrobial Potential: Oxadiazole derivatives exhibit MIC values of 4–16 µg/mL against E. coli and S. aureus .

  • Neuroprotective Effects: In rodent models, analogues reduce tau protein aggregation by 40% at 10 µM .

  • Kinase Inhibition: Docking studies with CDK-2 show a binding affinity of −10.2 kcal/mol (comparable to flavopiridol) .

Table 3: Pharmacokinetic Profile (Rat Model)

ParameterValue
Bioavailability62%
t₁/₂3.2h
Cₘₐₓ1.8 µg/mL

Applications in Drug Discovery

Anticancer Agents

  • Mechanism: Inhibition of cyclin-dependent kinases (CDK-2/4) via ATP-binding site competition .

  • Efficacy: IC₅₀ = 43.16 µM against Caco-2 colon cancer cells .

Central Nervous System (CNS) Targets

  • Blood-Brain Barrier Penetration: LogBB = 0.45 (predicted) .

  • 5-HT₆ Receptor Antagonism: Kᵢ = 120 nM in radioligand assays .

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